molecular formula C22H23NO7S B2708794 Ethyl 3-(4-((4-methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxylate CAS No. 922962-60-5

Ethyl 3-(4-((4-methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxylate

Cat. No.: B2708794
CAS No.: 922962-60-5
M. Wt: 445.49
InChI Key: MDEKIUJVZNNWFD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-((4-methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

The synthesis of Ethyl 3-(4-((4-methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxylate involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and various organic solvents . The reaction conditions often involve refluxing the reactants in methanol or other suitable solvents to achieve high yields . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ethyl 3-(4-((4-methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Biological Activity

Ethyl 3-(4-((4-methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxylate, identified by its CAS number 922962-60-5, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO7SC_{22}H_{23}NO_7S, with a molecular weight of 445.5 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities, along with a sulfonamide and butanamide moiety that may enhance its pharmacological properties.

PropertyValue
CAS Number922962-60-5
Molecular FormulaC22H23NO7S
Molecular Weight445.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Benzofuran Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Sulfonamide Formation : The reaction between sulfonyl chlorides and amines to introduce the sulfonamide group.
  • Coupling Reactions : Final assembly through coupling with butanoyl derivatives to form the complete structure.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, potentially acting as an inhibitor. For example, compounds with similar structures have shown activity against protein tyrosine phosphatases (PTP1B), which are crucial in insulin signaling pathways .
  • Receptor Modulation : The benzofuran moiety can facilitate interactions with various receptors, influencing pathways related to inflammation and cancer cell proliferation.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated:

  • Inhibition of Cell Proliferation : In vitro studies show that benzofuran derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis .
  • Mechanistic Insights : Research suggests that these compounds may interfere with cell cycle progression and promote apoptotic pathways through the modulation of signaling cascades involving p53 and Bcl-2 proteins .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy:

  • Cytokine Modulation : Similar compounds have been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a possible therapeutic role in conditions like arthritis or inflammatory bowel disease.

Case Studies and Research Findings

  • In Vivo Studies : In animal models, derivatives of benzofuran have been evaluated for their ability to modulate glucose metabolism, showing promise in enhancing insulin sensitivity and reducing blood glucose levels .
  • Clinical Implications : The unique structure of this compound positions it as a candidate for further development in drug discovery programs aimed at metabolic disorders and cancer therapy.

Properties

IUPAC Name

ethyl 3-[4-(4-methoxyphenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7S/c1-3-29-22(25)21-20(17-7-4-5-8-18(17)30-21)23-19(24)9-6-14-31(26,27)16-12-10-15(28-2)11-13-16/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEKIUJVZNNWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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